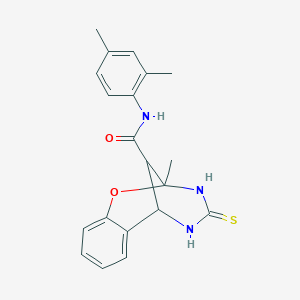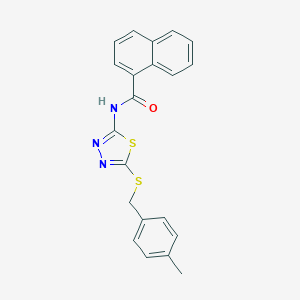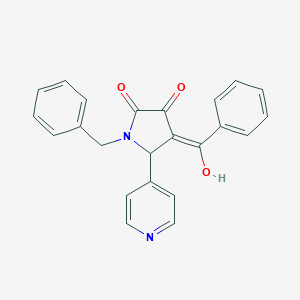
N-(2,4-dimetilfenil)-2-metil-4-tioxo-3,4,5,6-tetrahidro-2H-2,6-metano-1,3,5-benzoxadiazocina-11-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.5g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
N-(2,4-dimetilfenil)formamida: , un compuesto relacionado, se utiliza ampliamente como disolvente y reactivo en la síntesis orgánica. Juega un papel crucial en la síntesis de varios polímeros, incluyendo poli(metacrilato de metilo) (PMMA), poli(cloruro de vinilo) (PVC) y poli(tereftalato de etileno) (PET) . Por extensión, el compuesto en cuestión también puede utilizarse en procesos sintéticos similares debido a sus similitudes estructurales.
Fármacos antiinflamatorios
La investigación ha indicado que los derivados del compuesto exhiben una alta actividad antiinflamatoria. Estos hallazgos sugieren que el compuesto podría desarrollarse en prometedores fármacos antiinflamatorios no esteroideos (AINE) . Esta aplicación es particularmente significativa dado la búsqueda continua de nuevos medicamentos con menos efectos secundarios que los AINE existentes.
Propiedades analgésicas
Los derivados del compuesto se han estudiado por su actividad analgésica, mostrando promesa en el manejo del dolor . Esto sugiere que el compuesto podría utilizarse en el desarrollo de nuevos analgésicos, ofreciendo potencialmente alternativas a los opioides y otros analgésicos con un alto potencial de adicción.
Actividad antimicrobiana y antifúngica
Se ha encontrado que los derivados de pirimidina, que incluyen el compuesto en cuestión, poseen propiedades antimicrobianas y antifúngicas . Esto abre posibilidades para su uso en la creación de nuevos antibióticos y agentes antifúngicos, abordando la creciente preocupación de la resistencia a los antibióticos.
Actividad antitumoral
La clase estructural a la que pertenece este compuesto ha mostrado potencial en la actividad antitumoral . Esto sugiere que podría utilizarse en la investigación del cáncer, posiblemente conduciendo al desarrollo de nuevos agentes quimioterapéuticos.
Propiedades antioxidantes
Los compuestos dentro de la misma familia han demostrado propiedades antioxidantes . El compuesto en cuestión podría, por lo tanto, explorarse por su potencial para prevenir enfermedades relacionadas con el estrés oxidativo, como las enfermedades cardiovasculares y los trastornos neurodegenerativos.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Amitraz , is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and blood pressure .
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic receptor . It binds to this receptor and mimics the action of natural neurotransmitters, leading to an increase in the receptor’s activity . Additionally, Amitraz interacts with octopamine receptors of the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The activation of the alpha-adrenergic receptor by Amitraz leads to a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels . The interaction with octopamine receptors and the inhibition of monoamine oxidases and prostaglandins further contribute to the compound’s insecticidal and acaricidal effects .
Pharmacokinetics
The pharmacokinetics of Amitraz involve rapid metabolism to form six metabolites . .
Result of Action
The result of Amitraz’s action is overexcitation , leading to paralysis and death in insects . Due to its lower toxicity in mammals, it is widely used in the treatment of mite- or tick-infestation in dogs .
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-11-8-9-14(12(2)10-11)21-18(24)16-17-13-6-4-5-7-15(13)25-20(16,3)23-19(26)22-17/h4-10,16-17H,1-3H3,(H,21,24)(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSXUIQAHJXYKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3C4=CC=CC=C4OC2(NC(=S)N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,2-dichloroethenyl)-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide](/img/structure/B384046.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(hexyloxy)benzamide](/img/structure/B384049.png)
![2-(4-tert-butylphenoxy)-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B384051.png)
![3-chloro-6-methyl-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B384052.png)
![2-(4-methoxyphenoxy)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B384054.png)
![2-(3,5-dimethylphenoxy)-N-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B384055.png)
![3-methyl-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B384056.png)
![4-(hexyloxy)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B384057.png)
![2-(4-fluorophenoxy)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B384059.png)
![N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B384060.png)
![2-(4-tert-butylphenoxy)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B384061.png)

![7-Butyl-N-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B384064.png)

